ANHYDROPERFORINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

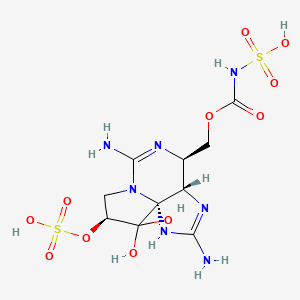

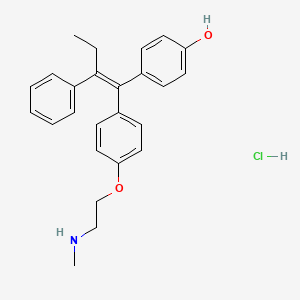

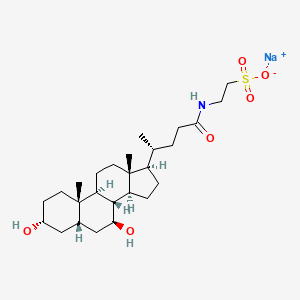

Anhydroperforine is a natural compound that belongs to the alkaloids category . It is derived from the seeds of Haplophyllum perforatum . The compound appears as light yellow crystals .

Molecular Structure Analysis

Anhydroperforine has a molecular formula of C18H23NO4 and a molecular weight of 317.39 . A complete x-ray structural investigation has been made of the alkaloid anhydroperforine . The crystals are rhombic with dimensions a=17.425 (5) Å, b=8.166 Å, c=11.284 (5) Å, z=4, space group P2 1 2 1 2 1 .Physical And Chemical Properties Analysis

Anhydroperforine is a light yellow crystalline substance . It is soluble in ether, benzol, and chloroform . The compound has a melting point of 143-144°C (ethanol) .科学的研究の応用

Crystal and Molecular Structure Analysis

Anhydroperforine has been studied for its crystal and molecular structure. The x-ray structural investigation of anhydroperforine revealed details about its molecular conformation and confirmed its chemical structure. This research is significant for understanding the physical and chemical properties of anhydroperforine, which is essential for its potential applications in various fields (Karimov, Bessonova, Yagudaev, & Yunusov, 1979).

Potential Biomedical Applications

While direct studies on anhydroperforine in biomedical applications are limited, research on superhydrophobic materials, similar to anhydroperforine, has shown potential in biomedical fields. These materials can control protein adsorption, cellular interaction, and bacterial growth, and are being considered for drug delivery devices and diagnostic tools (Falde, Yohe, Colson, & Grinstaff, 2016).

Interaction with Dopamine Receptors

Research has explored the interaction of related compounds with dopamine receptors, which is pertinent to understanding the potential pharmacological applications of anhydroperforine. For instance, tetrahydropalmatine, a compound similar to anhydroperforine, has been investigated for its antinociceptive properties and interaction with dopamine receptors (Chu, Jin, Friedman, & Zhen, 2008).

NMR Investigation

The NMR investigation of anhydroperforine and similar alkaloids provides valuable insights into their chemical characteristics. This type of research aids in the determination of the structure and functional groups of anhydroperforine, which is crucial for its application in scientific research (Yagudaev & Bessonova, 2004).

Gene Expression Studies

Studies have been conducted on compounds akin to anhydroperforine, like tetrahydropalmatine, to understand their effects on gene expression in stress models. These studies offer a pathway to comprehend how anhydroperforine might influence biological processes at the molecular level (Ceremuga et al., 2013).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anhydroperforine involves a series of reactions to form the final product. The starting material is a natural product, Perforine, which undergoes several chemical transformations to form Anhydroperforine.", "Starting Materials": [ "Perforine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Sodium bicarbonate", "Methylene chloride", "Magnesium sulfate", "Water" ], "Reaction": [ "Perforine is treated with hydrochloric acid to form Perforine hydrochloride salt.", "The salt is then reacted with sodium hydroxide to form Perforine free base.", "Perforine free base is then reacted with acetic anhydride and sodium bicarbonate to form the acetylated intermediate.", "The acetylated intermediate is then treated with sodium hydroxide to form the deacetylated intermediate.", "The deacetylated intermediate is then treated with methylene chloride to form the crude Anhydroperforine.", "The crude product is then purified by recrystallization using ethanol and water as solvents.", "The purified product is dried using magnesium sulfate to obtain Anhydroperforine in its final form." ] } | |

CAS番号 |

22952-50-7 |

製品名 |

ANHYDROPERFORINE |

分子式 |

C18H23NO4 |

分子量 |

317.1627 g/mol |

同義語 |

6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)